Cas no 89185-48-8 (2-phenylimidazo1,2-apyrimidin-3-amine)

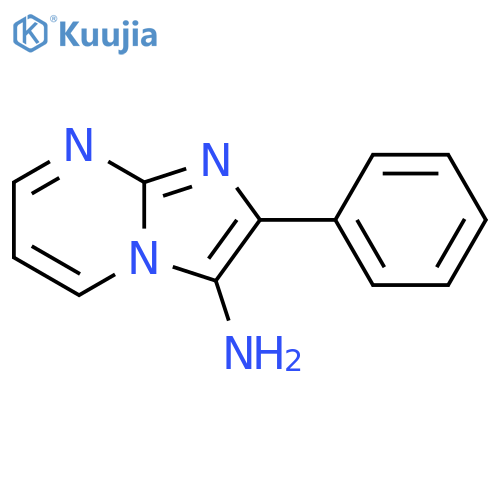

89185-48-8 structure

商品名:2-phenylimidazo1,2-apyrimidin-3-amine

2-phenylimidazo1,2-apyrimidin-3-amine 化学的及び物理的性質

名前と識別子

-

- Imidazo[1,2-a]pyrimidin-3-amine,2-phenyl-

- 2-Phenylimidazo[1,2-a]pyrimidin-3-amine

- 2-PHENYL-IMIDAZO[1,2-A]PYRIMIDIN-3-YLAMINE

- Imidazo[1,2-a]pyrimidin-3-amine, 2-phenyl-

- EN300-234241

- MLS003673564

- 89185-48-8

- Z1509403825

- G27655

- BBL101135

- STL554931

- AKOS005257197

- CHEMBL3187338

- 2-Phenyl-imidazo[1,2-a]pyrimidin-3-ylamine, AldrichCPR

- DTXSID20587702

- SCHEMBL15730060

- MFCD07021267

- F1967-0082

- SMR002353255

- 2-phenylimidazo1,2-apyrimidin-3-amine

-

- MDL: MFCD07021267

- インチ: 1S/C12H10N4/c13-11-10(9-5-2-1-3-6-9)15-12-14-7-4-8-16(11)12/h1-8H,13H2

- InChIKey: FOJZDMGNAKIZQC-UHFFFAOYSA-N

- ほほえんだ: C12=NC(C3=CC=CC=C3)=C(N)N1C=CC=N2

計算された属性

- せいみつぶんしりょう: 210.090546336g/mol

- どういたいしつりょう: 210.090546336g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.33

- 屈折率: 1.721

- 酸性度係数(pKa): 5.89±0.30(Predicted)

2-phenylimidazo1,2-apyrimidin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM330601-100mg |

2-Phenylimidazo[1,2-a]pyrimidin-3-amine |

89185-48-8 | 95%+ | 100mg |

$*** | 2023-05-29 | |

| Enamine | EN300-234241-1.0g |

2-phenylimidazo[1,2-a]pyrimidin-3-amine |

89185-48-8 | 95.0% | 1.0g |

$293.0 | 2025-02-20 | |

| Enamine | EN300-234241-0.5g |

2-phenylimidazo[1,2-a]pyrimidin-3-amine |

89185-48-8 | 95.0% | 0.5g |

$229.0 | 2025-02-20 | |

| Enamine | EN300-234241-0.1g |

2-phenylimidazo[1,2-a]pyrimidin-3-amine |

89185-48-8 | 95.0% | 0.1g |

$102.0 | 2025-02-20 | |

| Chemenu | CM330601-100mg |

2-Phenylimidazo[1,2-a]pyrimidin-3-amine |

89185-48-8 | 95%+ | 100mg |

$290 | 2021-06-16 | |

| TRC | P322760-100mg |

2-phenylimidazo[1,2-a]pyrimidin-3-amine |

89185-48-8 | 100mg |

$ 95.00 | 2022-06-03 | ||

| Life Chemicals | F1967-0082-0.5g |

2-phenylimidazo[1,2-a]pyrimidin-3-amine |

89185-48-8 | 95%+ | 0.5g |

$205.0 | 2023-09-06 | |

| Enamine | EN300-234241-0.25g |

2-phenylimidazo[1,2-a]pyrimidin-3-amine |

89185-48-8 | 95.0% | 0.25g |

$145.0 | 2025-02-20 | |

| Matrix Scientific | 136405-2.500g |

2-Phenylimidazo[1,2-a]pyrimidin-3-amine, 95% |

89185-48-8 | 95% | 2.500g |

$762.00 | 2023-09-06 | |

| Chemenu | CM330601-1g |

2-Phenylimidazo[1,2-a]pyrimidin-3-amine |

89185-48-8 | 95%+ | 1g |

$*** | 2023-05-29 |

2-phenylimidazo1,2-apyrimidin-3-amine 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

89185-48-8 (2-phenylimidazo1,2-apyrimidin-3-amine) 関連製品

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89185-48-8)2-phenylimidazo1,2-apyrimidin-3-amine

清らかである:99%/99%/99%/99%

はかる:250mg/500mg/1g/2.5g

価格 ($):325.0/538.0/885.0/1771.0